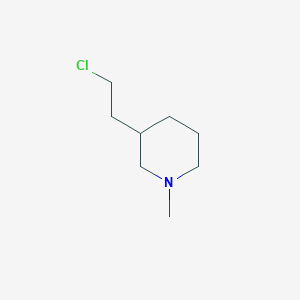![molecular formula C12H15NO6S B13564082 3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine CAS No. 96521-86-7](/img/structure/B13564082.png)
3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl-protected amino group and a methanesulfonyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methanesulfonyl group. One common method includes:
Protection of the Amino Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Introduction of the Methanesulfonyl Group: The protected amino acid is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: The free amino acid after removal of the benzyloxycarbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the methanesulfonyl group can participate in nucleophilic substitution reactions. These functional groups enable the compound to act as a versatile intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonylpropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid is unique due to its combination of a benzyloxycarbonyl-protected amino group and a methanesulfonyl group, which provides distinct reactivity and versatility in synthetic applications.
Propriétés
Numéro CAS |
96521-86-7 |
|---|---|
Formule moléculaire |
C12H15NO6S |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
(2R)-3-methylsulfonyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO6S/c1-20(17,18)8-10(11(14)15)13-12(16)19-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
Clé InChI |
VHWGEDCFJOLPEW-JTQLQIEISA-N |
SMILES isomérique |
CS(=O)(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CS(=O)(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
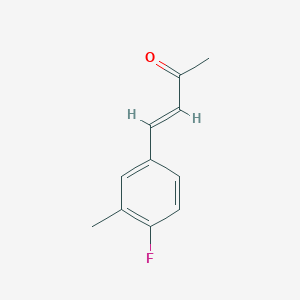
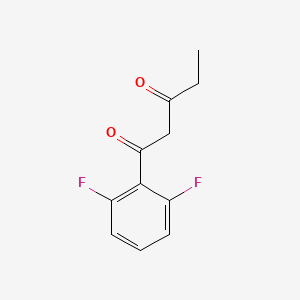
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
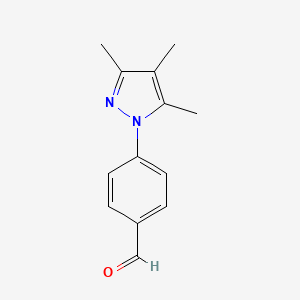
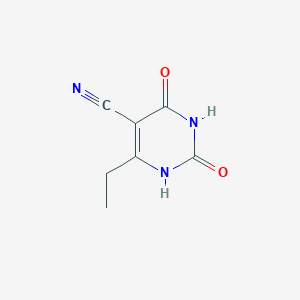
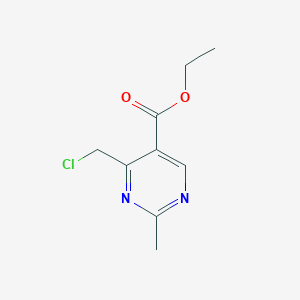
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
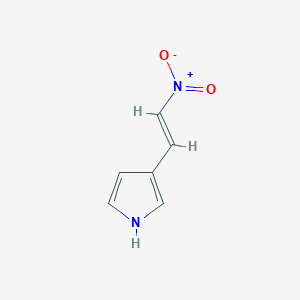
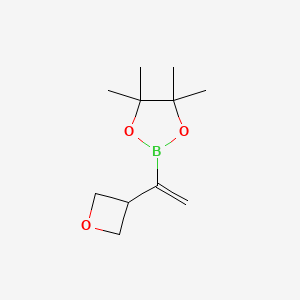
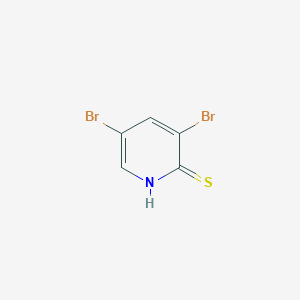
![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)
